molecular formula C20H18N2O B14119716 4'-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide

4'-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide

Cat. No.: B14119716
M. Wt: 302.4 g/mol
InChI Key: AYVDKXNPYZYQMP-UHFFFAOYSA-N
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Description

4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group and a carboxylic acid amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide typically involves the following steps:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The methyl group on the biphenyl core can undergo oxidation to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products:

    Oxidation: 4’-Methylbiphenyl-2-carboxylic acid.

    Reduction: 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide.

    Substitution: Halogenated derivatives of the biphenyl compound.

Scientific Research Applications

4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of proteins, enhancing binding affinity.

Comparison with Similar Compounds

    4’-Methylbiphenyl-2-carboxylic acid: Shares the biphenyl core but lacks the amide functionality.

    2-Aminobiphenyl: Contains the biphenyl core with an amino group but lacks the carboxylic acid moiety.

    Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups on the biphenyl core.

Uniqueness: 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide is unique due to the presence of both the amide and carboxylic acid functionalities, which allow for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

N-(2-aminophenyl)-2-(4-methylphenyl)benzamide

InChI

InChI=1S/C20H18N2O/c1-14-10-12-15(13-11-14)16-6-2-3-7-17(16)20(23)22-19-9-5-4-8-18(19)21/h2-13H,21H2,1H3,(H,22,23)

InChI Key

AYVDKXNPYZYQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3N

Origin of Product

United States

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